Axitinib sulfoxide
Overview
Description
Axitinib sulfoxide is a metabolite of axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. This compound is formed through the oxidation of axitinib and is considered pharmacologically inactive .
Preparation Methods
Synthetic Routes and Reaction Conditions
Axitinib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis of axitinib sulfoxide involves the oxidation of axitinib. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Axitinib sulfoxide primarily undergoes reduction reactions to revert to axitinib. It can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic conditions.
Major Products
Reduction: Axitinib.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Axitinib sulfoxide is primarily studied in the context of its parent compound, axitinib. Research focuses on understanding its pharmacokinetics and metabolism. It is used as a reference standard in analytical studies to monitor the levels of axitinib and its metabolites in biological samples . Additionally, it serves as a model compound in studies investigating the metabolic pathways of tyrosine kinase inhibitors .
Mechanism of Action
Axitinib sulfoxide itself is pharmacologically inactive. its parent compound, axitinib, exerts its effects by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3. This inhibition blocks angiogenesis, thereby preventing tumor growth and metastasis . The molecular targets include the tyrosine kinase domains of these receptors, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: A multi-kinase inhibitor used for the treatment of liver, kidney, and thyroid cancers.
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Uniqueness
Axitinib sulfoxide is unique due to its specific formation as a metabolite of axitinib. Unlike sunitinib and sorafenib, which have
Properties
IUPAC Name |
N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHSNFBPPYMWFB-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1347304-18-0 | |
Record name | Axitinib sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1347304180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AXITINIB SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P8GY3IEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary metabolic pathway of Axitinib in humans?
A1: The primary route of clearance for Axitinib in humans is metabolism. [, , ] Specifically, oxidation is a major metabolic pathway for Axitinib. []
Q2: What enzyme primarily catalyzes the formation of Axitinib Sulfoxide?
A2: Axitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5, CYP2C19, and CYP1A2. [] While the articles don't explicitly state that CYP3A4 directly catalyzes the formation of this compound, they identify it as the major enzyme involved in Axitinib's clearance. [] Further investigation may be needed to confirm if other enzymes, like flavin-containing monooxygenases, also contribute to this compound formation.
Q3: Is this compound pharmacologically active?
A3: this compound is considered pharmacologically inactive. [] This means it does not exhibit the same inhibitory effects on vascular endothelial growth factor receptors (VEGFRs) as Axitinib.
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